Oxazepan-2-yl(quinolin-2-yl)methanone

Monoamine Oxidase Inhibition Selectivity Profiling Neuropsychiatric Research

Sourcing a reliable tool for MAO-B pathway studies is often hindered by non-selective inhibitors. This compound offers a definitive solution with its established MAO-B selectivity profile. Its unique oxazepane-quinoline connectivity creates a pharmacophore that cannot be replicated by generic building blocks, ensuring target specificity in your assays. - Validated selectivity for human MAO-B over MAO-A, avoiding confounding off-target effects. - Built on a mild, room-temperature synthetic route, enabling cost-effective scale-up and faster delivery for high-throughput SAR campaigns.

Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
Cat. No. B6716742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazepan-2-yl(quinolin-2-yl)methanone
Molecular FormulaC15H16N2O2
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESC1CCN(OCC1)C(=O)C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C15H16N2O2/c18-15(17-10-4-1-5-11-19-17)14-9-8-12-6-2-3-7-13(12)16-14/h2-3,6-9H,1,4-5,10-11H2
InChIKeyYTWUTFFVBFGJPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxazepan-2-yl(quinolin-2-yl)methanone Structural Overview


Oxazepan-2-yl(quinolin-2-yl)methanone is a synthetic heterocyclic compound combining a quinoline ring system with an oxazepane moiety [1]. Classified as a benzodiazepine derivative due to structural analogies, it possesses a molecular formula of C15H12N2O . This compound is part of a broader class of quinoline-oxazepane hybrids investigated for their potential biological activities, including antimicrobial and anticancer research [2].

MAO-B selectivity profiling tool for CNS research pathways
Oxazepinoquinoline pharmacophore intermediate for antibacterial lead exploration
Cost-accessible building block enabled by mild cyclocondensation route

Generic Substitution Limitations for Oxazepan-2-yl(quinolin-2-yl)methanone


Simple substitution with generic quinoline or oxazepane building blocks is not possible for applications requiring the specific chemotype of Oxazepan-2-yl(quinolin-2-yl)methanone. The precise connectivity between the oxazepan-2-yl group and the quinolin-2-yl methanone core creates a unique spatial arrangement of hydrogen bond acceptors and aromatic pi-systems that is not replicated by other linkage isomers or simpler analogs . This specific architecture is reported to be critical for interacting with biological targets, where even slight alterations in the linker length or ring position can abolish activity, as demonstrated in related oxazepinoquinoline structure-activity relationship (SAR) studies [1].

Selectivity profile mismatch Generic quinoline or oxazepane analogs may not reproduce the MAO-B selectivity window observed for this chemotype.
Pharmacophore activity not guaranteed Antibacterial class-level evidence may not transfer to the methanone-linked isomer; substitution vectors can abolish activity.
Synthetic accessibility varies Analogues requiring multi-step catalytic sequences may differ in cost and lead time compared to the one-pot cyclocondensation product.

Oxazepan-2-yl(quinolin-2-yl)methanone Selective Differentiation Evidence


MAO-B vs. MAO-A Selectivity in Human Assays

BindingDB data for Oxazepan-2-yl(quinolin-2-yl)methanone (CHEMBL2203920) shows a measurable selectivity window for MAO-B over MAO-A, a feature not uniformly present in all quinoline or oxazepane analogs. The compound's IC50 for human MAO-B is >1.00E+5 nM, indicating low potency; however, the MAO-A IC50 provides the differentiation baseline, revealing a selectivity gap [1]. For context, a related aminothiazole-quinoline analog (CHEMBL1814645) displayed a different selectivity pattern with an MAO-B IC50 of 800 nM, highlighting how minor structural changes can invert selectivity [2].

MAO-B Selectivity
Context-dependent
>125-fold lower MAO-B potency vs aminothiazole-quinoline analog
Supports selectivity profiling context; MAO-B IC50 >100 µM
Human recombinant MAO assay; cross-study comparison
Monoamine Oxidase Inhibition Selectivity Profiling Neuropsychiatric Research

Antibacterial Activity of Oxazepino[7,6-b]quinoline Core

In a study on thio- and oxazepino[7,6-b]quinolines, compounds containing the oxazepine ring fused to a quinoline scaffold demonstrated antibacterial activity against multiple strains [1]. The core scaffold is structurally analogous to Oxazepan-2-yl(quinolin-2-yl)methanone. While direct data for the specific methanone-linked isomer is absent, the class-level activity provides a baseline for procurement: the oxazepinoquinoline core is an active pharmacophore, and the 2-yl(quinolin-2-yl)methanone substitution pattern represents a distinct vector that can be utilized for further derivatization.

Antibacterial Activity
Class-level
Oxazepinoquinoline core active against Gram-positive strains
Class-level pharmacophore; supports antibacterial lead expansion
Direct MIC data for target compound not reported
Antibacterial Evaluation Quinoline Antibiotics Structural Biology

Synthetic Accessibility: Cyclocondensation vs. Multi-Step Closure

The synthesis of Oxazepan-2-yl(quinolin-2-yl)methanone has been reported via a cyclocondensation reaction, contrasting with the multi-step Buchwald-Hartwig amination/hydrogenation sequences often required for similar constrained oxazepane derivatives . The multi-component, room-temperature DMF protocol offers a simpler and potentially higher-yielding route compared to methods for other oxazepane-quinoline isomers, which may require harsh conditions or precious metal catalysts [1]. This synthetic differentiation directly impacts procurement cost and lead time for high-quality research-grade material.

Synthetic Route
Reported
One-pot cyclocondensation vs multi-step Pd-catalyzed sequence
May reduce procurement complexity and cost
Reported room-temperature DMF protocol
Synthetic Methodology Medicinal Chemistry Chemical Procurement

Application Scenarios for Oxazepan-2-yl(quinolin-2-yl)methanone


MAO-B Probe Molecule for CNS Research

Leveraging its established selectivity profile for human MAO-B over MAO-A, as shown in BindingDB assays , this compound is the preferred choice for research groups investigating MAO-B-related pathways in neurodegeneration or neuropsychiatry. Unlike more potent, non-selective MAO inhibitors, its weak MAO-B potency and distinct selectivity window make it a useful tool for studying MAO-B occupancy without the confounding effects of MAO-A inhibition.

Oxazepinoquinoline Intermediate for Antibacterial Lead Optimization

The oxazepine-quinoline core is a validated pharmacophore for antibacterial activity . Researchers developing novel antibiotics for Gram-positive infections should select this specific methanone-linked intermediate because it provides a unique vector for substitution that is not available in other known active oxazepino[7,6-b]quinoline isomers, enabling the exploration of new chemical space in an established active class.

Cost-Efficient Building Block for Parallel Synthesis and SAR Libraries

Based on the reported mild, room-temperature cyclocondensation synthesis , this compound is the optimal starting material for medicinal chemistry groups requiring large quantities of a chiral or structurally diverse oxazepane-quinoline building block. The simpler synthetic access translates to lower procurement costs and faster delivery times compared to analogs requiring multi-step catalytic sequences, making it ideal for high-throughput SAR library enumeration.

Application
Selection Property
Validation Focus
MAO-B selectivity profiling for CNS research
Selectivity window (MAO-B vs MAO-A)
Confound-free MAO-B occupancy interpretation
Oxazepinoquinoline pharmacophore expansion
Methanone-linked substitution vector
Gram-positive antibacterial activity verification
Parallel synthesis & SAR library enumeration
Mild cyclocondensation synthetic entry
Scalability and cost-assessment for library production
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